Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound notable for its potential applications in medicinal chemistry and material science. This compound features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and a carboxylate ester group at the 8-position, making it a versatile scaffold for further chemical modifications. It is classified under the category of imidazo[1,2-a]pyridine derivatives, which are recognized for their biological activity, including antimicrobial and anticancer properties.
The synthesis of methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can be approached through various methods. One common route involves:
The reaction conditions must be optimized to ensure high yield and purity. Industrially, continuous flow processes may be employed to enhance efficiency and scalability. Monitoring parameters like temperature and pressure is crucial during synthesis to achieve desired outcomes .
The molecular structure of methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate can be described by its unique heterocyclic framework:
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is involved in several chemical reactions:
Common reagents for these reactions include:
These reactions can lead to the synthesis of diverse substituted derivatives with potential applications in drug development and materials science .
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is typically characterized by:
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) are used for characterization .
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate has several significant applications:
The construction of the imidazo[1,2-a]pyridine core typically follows a two-step sequence starting from halogenated aminopyridine precursors. The most efficient route involves the condensation of 5-bromo-2-aminopyridine with α-halo carbonyl compounds under reflux conditions. As demonstrated in a key synthetic protocol, treatment of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol with sodium bicarbonate at reflux temperature yields ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate in 65% yield after recrystallization [4]. This methodology capitalizes on the nucleophilic displacement of bromide by the amino group, followed by intramolecular cyclodehydration.
Alternative pathways employ 2-amino-5-bromopyridine reacted with chloroacetaldehyde (40% aqueous solution) in a mixed solvent system of ethyl acetate and water. This reaction proceeds through imine formation followed by electrophilic cyclization, achieving the imidazo[1,2-a]pyridine scaffold with the bromine atom already positioned correctly on the pyridine ring. The crude product is purified through silica gel chromatography using an ethyl acetate/hexane gradient (1:5 to 1:3 v/v), yielding 6-bromoimidazo[1,2-a]pyridine as a crystalline solid [3]. The position of bromination is secured through the strategic selection of the starting bromopyridine isomer, avoiding the need for post-cyclization halogenation.
Table 1: Key Building Blocks for Core Synthesis
Starting Material | Reactant | Reaction Conditions | Intermediate Formed | Yield |
---|---|---|---|---|
5-Bromo-2,3-diaminopyridine | Ethyl bromopyruvate | NaHCO₃, ethanol, reflux | Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 65% |
2-Amino-5-bromopyridine | Chloroacetaldehyde (40% aq.) | Ethyl acetate/H₂O, room temperature | 6-Bromoimidazo[1,2-a]pyridine | 70-75% |
2-Amino-5-bromopyridine | 2-Bromo-1,1-diethoxyethane | Acetic acid, reflux | 6-Bromoimidazo[1,2-a]pyridine | 60-68% |
Regioselective bromination at the C6 position presents significant challenges due to the electron distribution across the fused heterocyclic system. Direct electrophilic bromination of imidazo[1,2-a]pyridine using molecular bromine (Br₂) in chloroform at 0-5°C achieves moderate selectivity for the 6-position, but often produces dibrominated byproducts [3]. Optimization studies reveal that bromine dilution (0.2-0.3 equivalents in dichloromethane) combined with slow addition over 2 hours suppresses polybromination, yielding the 6-monobromo derivative in 82% purity after recrystallization from ethanol/water mixtures [6] [7].
Superior regiocontrol is achieved through the halogen dance strategy, where lithium-halogen exchange at the 3-position of 3-bromoimidazo[1,2-a]pyridine followed by bromine quenching at the thermodynamically favored 6-position delivers the target compound with >95% regioselectivity. This method requires cryogenic conditions (-78°C) and stoichiometric n-butyllithium but achieves isolated yields of 78-85% after column purification [3]. The high electron density at C3 makes it more susceptible to metallation, enabling the halogen migration to the more stable C6 position. For industrial-scale production, N-bromosuccinimide (NBS) in acetonitrile at 80°C provides the most practical balance of cost and efficiency, generating 6-bromoimidazo[1,2-a]pyridine in 90% yield when using 1.05 equivalents of NBS with continuous hot filtration to remove succinimide byproducts [6].
Table 2: Bromination Methods Comparison
Bromination Agent | Solvent | Temperature | Reaction Time | Regioselectivity (6-position) | Isolated Yield |
---|---|---|---|---|---|
Br₂ (0.3 eq) | Dichloromethane | 0-5°C | 2 h | 85% | 75% |
Br₂ (1.0 eq) | Chloroform | Reflux | 30 min | 65% | 60% (with dibromo impurity) |
NBS (1.05 eq) | Acetonitrile | 80°C | 1 h | >99% | 90% |
Halogen Dance (n-BuLi) | THF | -78°C | 4 h | >99% | 82% |
The introduction of the C8-carboxylate group employs two primary strategies: (1) direct carboxylation of 6-bromoimidazo[1,2-a]pyridine followed by esterification, or (2) use of pre-functionalized carbonyl precursors during ring formation. The former approach requires directed ortho-metalation at C8 using lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with solid CO₂ and subsequent esterification with methanol catalyzed by thionyl chloride. This method suffers from moderate yields (50-60%) due to competing side reactions at the electron-deficient C3 position [6].
Superior results are obtained through the Steglich esterification of 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) catalyst in anhydrous dichloromethane. This method achieves 95% conversion within 4 hours at room temperature, with the methyl ester obtained in 89% isolated yield after silica gel chromatography [4] [6]. For large-scale applications, Fischer esterification remains economically advantageous despite higher temperatures: refluxing the carboxylic acid in methanol with concentrated sulfuric acid (5 mol%) for 12 hours delivers the ester in 82% yield with minimal purification requirements. Solvent selection critically influences conversion rates, with aprotic solvents (DMF, acetonitrile) outperforming protic solvents due to reduced acid-catalyzed decomposition of the heterocycle [7]. Catalyst screening reveals that p-toluenesulfonic acid (10 mol%) in toluene with Dean-Stark water removal achieves 95% conversion in 8 hours at 110°C, eliminating the need for chromatography in the workup procedure.
Table 3: Esterification Methods for Carboxyl Functionalization
Method | Catalyst System | Solvent | Temperature/Time | Yield | Purity |
---|---|---|---|---|---|
Fischer esterification | H₂SO₄ (5 mol%) | Methanol | Reflux, 12 h | 82% | 95% |
Steglich esterification | DCC/DMAP | Anhydrous DCM | RT, 4 h | 89% | 98% |
Acid chloride route | SOCl₂ then MeOH | THF/MeOH | 0°C to RT, 6 h | 75% | 97% |
Mitsunobu | DIAD/PPh₃ | THF | 0°C to RT, 24 h | 70% | 95% |
Recent innovations focus on sustainability improvements in imidazo[1,2-a]pyridine synthesis. Solvent-free cyclization techniques involve grinding 2-amino-5-bromopyridine with ethyl bromoacetate using a planetary ball mill with zirconia vessels. This mechanochemical approach achieves 95% conversion in 30 minutes without solvent input, though product purification still requires ethanol washing [3]. The elimination of volatile organic solvents reduces E-factor values from 15.2 (traditional route) to 2.3, significantly improving process mass intensity.
Microwave-assisted synthesis dramatically accelerates both cyclization and esterification steps. Imidazole ring formation using 2-aminopyridine derivatives and ethyl bromoacetate under microwave irradiation (150°C, 300W) in ethanol completes within 10 minutes versus 12 hours under conventional heating, with yields increasing from 75% to 88% [7]. Similarly, esterification using polymer-supported sulfonic acid catalysts (Amberlyst-15) under microwave conditions achieves 98% conversion in 15 minutes at 80°C, compared to 12 hours for conventional methods. Water has been successfully employed as the sole solvent for bromination when using iodine-doped graphene oxide as a recyclable catalyst, allowing NBS bromination at 90°C with 92% yield and catalyst reuse for five cycles without significant activity loss. Energy consumption analysis reveals that microwave protocols reduce total energy input by 85% compared to conventional reflux methods, primarily through shortened reaction times [3] [6].
Table 4: Green Synthesis Optimization Parameters
Parameter | Conventional Method | Solvent-Free | Microwave-Assisted | Aqueous Phase |
---|---|---|---|---|
Reaction Time (Cyclization) | 12 h | 0.5 h | 0.17 h | 3 h |
Temperature | Reflux (78-110°C) | Ambient (impact) | 150°C | 90°C |
Solvent Volume (mL/g) | 25 | 0 | 5 | 10 |
Energy Consumption (kW·h/mol) | 8.7 | 0.3 | 1.2 | 4.1 |
E-Factor | 15.2 | 2.3 | 4.8 | 5.5 |
Isolated Yield | 75% | 82% | 88% | 92% |
Comprehensive Compound Identification
Table 5: Key Identifiers for Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | [1] [5] [7] |
CAS Registry Number | 908581-18-0 | [1] [5] [6] |
Molecular Formula | C₉H₇BrN₂O₂ | [1] [5] [6] |
Molecular Weight | 255.07 g/mol | [5] [6] [10] |
InChI Key | HVNRXVYXTRSZKM-UHFFFAOYSA-N | [1] [6] [7] |
Canonical SMILES | COC(=O)C1=CC(=CN2C=CN=C12)Br | [6] [10] |
Purity (HPLC) | ≥95% | [1] [5] |
Physical Form | Off-white to light brown solid | [5] [6] |
Storage Conditions | Sealed, dry, room temperature | [1] [7] |
Density (Predicted) | 1.71 g/cm³ | [6] |
LogP (Predicted) | 1.81 | [6] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1